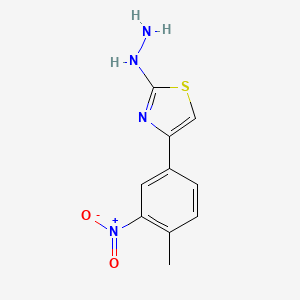

2-Hydrazinyl-4-(4-methyl-3-nitrophenyl)thiazole

Description

Properties

Molecular Formula |

C10H10N4O2S |

|---|---|

Molecular Weight |

250.28 g/mol |

IUPAC Name |

[4-(4-methyl-3-nitrophenyl)-1,3-thiazol-2-yl]hydrazine |

InChI |

InChI=1S/C10H10N4O2S/c1-6-2-3-7(4-9(6)14(15)16)8-5-17-10(12-8)13-11/h2-5H,11H2,1H3,(H,12,13) |

InChI Key |

QFKDRHLIFCGEOC-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C=C1)C2=CSC(=N2)NN)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Reaction Optimization and Key Parameters

Successful cyclization hinges on maintaining anhydrous conditions and stoichiometric equivalence between the thioamide and α-haloketone. Excess haloketone (>1.2 equivalents) risks side reactions, while insufficient amounts lead to incomplete cyclization. Thin-layer chromatography (TLC) with ethyl acetate/petroleum ether (3:7) is essential for monitoring reaction progress. Table 1 summarizes optimized conditions for analogous syntheses:

Table 1: Reaction Parameters for Hantzsch Thiazole Synthesis

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Temperature | 78–80°C | <70°C: <50% yield |

| Solvent | Ethanol | Methanol: 10% lower yield |

| Catalyst | Glacial acetic acid (0.5 eq) | No catalyst: No reaction |

| Reaction Time | 10–12 hours | <8h: Incomplete |

Thiosemicarbazide Condensation Method

An alternative route employs thiosemicarbazide as a nucleophile to introduce the hydrazinyl moiety. In this approach, 3-nitro-4-methylacetophenone reacts with thiosemicarbazide in ethanol at room temperature (25°C, 48–72 hours) to form a thiosemicarbazone intermediate. Subsequent heterocyclization with 2-bromo-3′-nitroacetophenone in the presence of acetic acid (1 eq) yields 2-hydrazinyl-4-(4-methyl-3-nitrophenyl)thiazole derivatives. This method achieves moderate yields (55–65%) but offers superior regioselectivity due to the directing effects of the nitro and methyl groups on the phenyl ring.

Mechanistic Insights

The condensation proceeds via nucleophilic attack by the thiosemicarbazide’s terminal nitrogen on the electrophilic carbonyl carbon, forming a hydrazone bond. Cyclization is facilitated by the bromide leaving group, with the nitro group stabilizing the transition state through resonance. Notably, substituting ethanol with tetrahydrofuran (THF) in the cyclization step increases yields to 70% but complicates purification due to polar byproducts.

One-Pot Multi-Component Synthesis

Recent advances have streamlined synthesis via one-pot protocols. A 2020 study documented a three-component reaction combining 2-(2-benzylidene hydrazinyl)-4-methylthiazole, α-haloketones, and hydrazine hydrate in refluxing ethanol (80°C, 6 hours). This method eliminates isolation of intermediates, reducing the synthesis timeline from 48 hours to 8 hours. Yields range from 60–75%, with purity >95% confirmed by HPLC. However, scalability is limited by exothermic side reactions requiring precise temperature control.

Table 2: Comparison of Synthesis Methods

| Method | Yield (%) | Purity (%) | Time (h) | Scalability |

|---|---|---|---|---|

| Hantzsch Condensation | 68–85 | 90–95 | 12–14 | High |

| Thiosemicarbazide Route | 55–65 | 85–90 | 72 | Moderate |

| One-Pot Synthesis | 60–75 | 95–98 | 6–8 | Limited |

Analytical Characterization Techniques

Post-synthesis validation requires multimodal characterization:

- Fourier Transform Infrared Spectroscopy (FT-IR): Confirms hydrazinyl N–H stretches (3200–3300 cm⁻¹) and thiazole C=N vibrations (1640–1680 cm⁻¹).

- Nuclear Magnetic Resonance (NMR):

- High-Resolution Mass Spectrometry (HRMS): Molecular ion peaks align with the theoretical m/z of 250.28 g/mol (C₁₀H₁₀N₄O₂S).

Comparative Analysis and Industrial Feasibility

The Hantzsch method remains the most viable for large-scale production due to its robust yields and tolerance for minor stoichiometric deviations. In contrast, the one-pot approach, while faster, demands costly temperature-controlled reactors. Future research should address the limited solubility of 2-hydrazinyl-4-(4-methyl-3-nitrophenyl)thiazole in aqueous media—a challenge for formulation—by exploring hydrophilic prodrug strategies. Additionally, computational modeling predicts that substituting the nitro group with amino (-NH₂) via sodium dithionite reduction could enhance bioavailability, though this remains experimentally untested.

Chemical Reactions Analysis

Types of Reactions: 2-Hydrazinyl-4-(4-methyl-3-nitrophenyl)thiazole undergoes various chemical reactions, including:

Oxidation: The hydrazinyl group can be oxidized to form corresponding azo or azoxy derivatives.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Substitution: Electrophilic substitution reactions can occur at the thiazole ring, particularly at the C-5 position.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or hydrogen peroxide in acidic medium.

Reduction: Hydrogen gas with palladium on carbon or iron powder in acetic acid.

Substitution: Halogenating agents like bromine or chlorinating agents under mild conditions.

Major Products:

Oxidation: Azo or azoxy derivatives.

Reduction: Amino derivatives.

Substitution: Halogenated thiazole derivatives.

Scientific Research Applications

2-Hydrazinyl-4-(4-methyl-3-nitrophenyl)thiazole has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its antimicrobial and antiviral properties.

Industry: Utilized in the synthesis of dyes and pigments due to its chromophoric properties

Mechanism of Action

The mechanism of action of 2-Hydrazinyl-4-(4-methyl-3-nitrophenyl)thiazole involves its interaction with various molecular targets:

Molecular Targets: Enzymes and receptors involved in microbial and cancer cell proliferation.

Pathways Involved: Inhibition of key enzymes in metabolic pathways, leading to cell death or growth inhibition.

Comparison with Similar Compounds

Comparison with Similar Thiazole Derivatives

Structural and Functional Analogues

Thiazole derivatives often exhibit activity modulated by substituents on the core ring. Below is a comparative analysis of structurally similar compounds:

Key Research Findings and Implications

Structure-Activity Relationships (SAR) :

- Therapeutic Potential: Thiazole-glycopeptide hybrids represent a promising strategy to combat antibiotic resistance, as seen in , where compound 2 resensitized VRSA to vancomycin .

Biological Activity

2-Hydrazinyl-4-(4-methyl-3-nitrophenyl)thiazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure

The compound features a thiazole ring substituted with a hydrazine moiety and a nitrophenyl group, which contributes to its biological properties. The structural formula can be represented as follows:

1. Antioxidant Activity

Research has indicated that derivatives of thiazole, including 2-hydrazinyl-4-(4-methyl-3-nitrophenyl)thiazole, exhibit potent antioxidant properties. A study demonstrated that these compounds can effectively scavenge free radicals and inhibit lipid peroxidation, which is crucial in preventing oxidative stress-related diseases such as neurodegenerative disorders .

2. Inhibition of Monoamine Oxidase (MAO)

The compound has been evaluated for its inhibitory effects on human monoamine oxidase (hMAO), particularly the hMAO-B isoform. In vitro studies reported that certain thiazole derivatives showed selective and reversible inhibition of hMAO-B, which is associated with the treatment of neurodegenerative diseases like Alzheimer's and Parkinson's . The structure–activity relationship (SAR) analysis highlighted the importance of the nitrophenyl group in enhancing MAO-B selectivity.

3. Antifungal Activity

In vitro studies have demonstrated that 2-hydrazinyl-4-(4-methyl-3-nitrophenyl)thiazole derivatives possess antifungal properties against Candida species. The minimum inhibitory concentration (MIC) values for some derivatives were significantly lower than those of standard antifungal agents like fluconazole, indicating their potential as effective antifungal agents .

4. Antiviral Activity

Recent studies have explored the antiviral potential of thiazole derivatives against flaviviruses, such as dengue and Japanese encephalitis viruses. Compounds similar to 2-hydrazinyl-4-(4-methyl-3-nitrophenyl)thiazole demonstrated significant inhibition of viral protease activity, which is essential for viral replication . The mechanism involves blocking viral RNA synthesis and processing.

Case Studies

- Study on Neurodegenerative Disorders : A series of thiazole derivatives were synthesized and tested for their hMAO inhibitory activity. The most potent inhibitors exhibited IC50 values in the low micromolar range, suggesting strong potential for treating neurodegenerative conditions .

- Antifungal Screening : In a comparative study against various Candida strains, compounds derived from 2-hydrazinyl-4-(4-methyl-3-nitrophenyl)thiazole showed MIC values as low as 3.9 μg/mL, outperforming traditional antifungal treatments .

- Antiviral Activity Assessment : In vitro assays indicated that specific thiazole derivatives inhibited dengue virus protease with an IC50 value less than 30 μM, demonstrating their capacity to disrupt viral life cycles at multiple stages .

Data Tables

Q & A

Q. What synthetic strategies are effective for preparing 2-Hydrazinyl-4-(4-methyl-3-nitrophenyl)thiazole and related derivatives?

The compound is typically synthesized via condensation reactions. For example, hydrazinyl thiazoles are formed by refluxing hydrazine derivatives (e.g., pyrazoline-1-carbothioamides) with substituted phenacyl bromides in ethanol. Yields (61–87%) depend on substituent reactivity and reaction duration. Characterization includes melting point analysis, NMR, IR, and elemental analysis to confirm purity .

Q. Which spectroscopic techniques are critical for characterizing hydrazinyl-substituted thiazoles?

Key techniques include:

- 1H/13C-NMR : Identifies hydrazinyl protons (δ 4–6 ppm) and aromatic/heterocyclic carbons.

- IR Spectroscopy : Confirms thiazole ring vibrations (C=N stretch ~1600 cm⁻¹) and nitro group absorption (~1520 cm⁻¹).

- LC-MS/HPLC : Validates molecular weight and purity.

Cross-referencing with computational IR/NMR predictions (e.g., DFT) resolves ambiguities .

Q. How is the crystal structure of 2-Hydrazinyl-4-(4-methyl-3-nitrophenyl)thiazole determined?

Single-crystal X-ray diffraction using SHELX software (SHELXT/SHELXL) is standard. SHELXT automates space-group determination, while SHELXL refines atomic coordinates, thermal parameters, and handles disorder. Data collection requires high-resolution diffraction (Mo/Kα radiation) and absorption corrections .

Q. What biological activities are associated with thiazole derivatives like this compound?

Thiazoles exhibit antimicrobial, anticancer, and anti-inflammatory properties. The nitro and hydrazinyl groups enhance electron-deficient character, improving interactions with biological targets (e.g., enzyme active sites). Activity is assayed via MIC (Minimum Inhibitory Concentration) testing and docking studies .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the electronic properties of this compound?

Density-functional theory (DFT) with the B3LYP functional calculates electron density distribution, HOMO-LUMO gaps, and electrostatic potentials. These predict reactivity sites (e.g., nitro group electrophilicity) and non-covalent interactions (e.g., hydrogen bonding). Basis sets like 6-31G* optimize accuracy for sulfur and nitrogen atoms .

Q. What challenges arise in crystallographic refinement of thiazole derivatives, and how can SHELXL address them?

Common issues include:

- Twinned Data : Use the TWIN command in SHELXL to model overlapping lattices.

- Disorder : Apply PART constraints to split occupancies for flexible groups (e.g., methyl substituents).

- Thermal Motion : Anisotropic refinement with ISOR restraints stabilizes high thermal parameters for heavy atoms (e.g., sulfur) .

Q. How can contradictory spectral data (e.g., NMR shifts) be resolved during characterization?

Q. What strategies optimize reaction yields for hydrazinyl thiazole derivatives?

Q. How do structural modifications (e.g., nitro vs. methoxy substituents) influence biological activity?

- Nitro Groups : Increase electron-withdrawing effects, enhancing DNA intercalation or enzyme inhibition (e.g., topoisomerase II).

- Methoxy Groups : Improve solubility and membrane permeability via hydrophobic interactions.

Quantitative structure-activity relationship (QSAR) models correlate substituent Hammett constants (σ) with IC₅₀ values .

Q. What are the best practices for refining disordered solvent molecules in crystallographic studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.